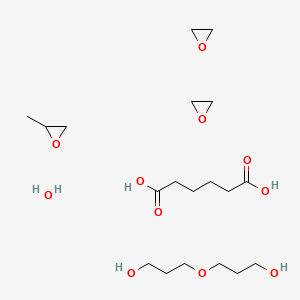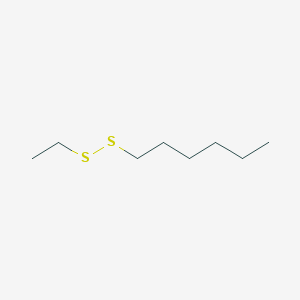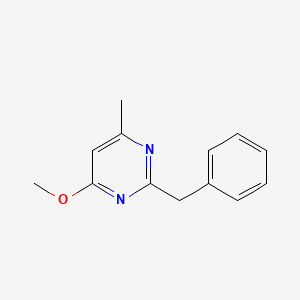![molecular formula C23H46N2O4 B14494980 Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- CAS No. 65115-07-3](/img/structure/B14494980.png)
Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- is a complex organic compound with the molecular formula C23H46N2O4 . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediylbis(oxy) linkage, with heptyl and methyl substituents on the nitrogen atoms. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves multiple steps. One common synthetic route includes the reaction of 1,3-dibromopropane with sodium heptanoate to form the intermediate 1,3-propanediylbis(oxy)heptane. This intermediate is then reacted with N-methylacetamide in the presence of a base such as sodium hydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Applications De Recherche Scientifique
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 1,3-propanediylbis(oxy) linkage allows for flexible interactions with various biological molecules, making it a versatile compound in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- include:
Acetamide, N,N’-[1,3-propanediylbis(oxy-7,1-naphthalenediyl-2,1-ethanediyl)]bis-: This compound has a similar structure but includes naphthalene rings, which may alter its chemical properties and applications.
2,2’-[1,3-Propanediylbis(oxy)]bis(N-heptyl-N-methylacetamide): This compound has a similar molecular formula and structure but may differ in its reactivity and biological activity.
Acetamide, 2,2’-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl- stands out due to its unique combination of heptyl and methyl substituents, which provide distinct chemical and biological properties .
Propriétés
Numéro CAS |
65115-07-3 |
|---|---|
Formule moléculaire |
C23H46N2O4 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]propoxy]-N-methylacetamide |
InChI |
InChI=1S/C23H46N2O4/c1-5-7-9-11-13-16-24(3)22(26)20-28-18-15-19-29-21-23(27)25(4)17-14-12-10-8-6-2/h5-21H2,1-4H3 |
Clé InChI |
VAQKCJZAOPTDST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(C)C(=O)COCCCOCC(=O)N(C)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



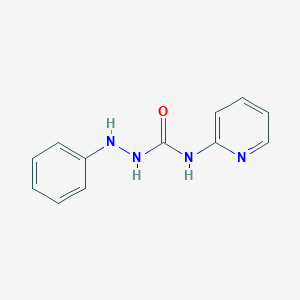

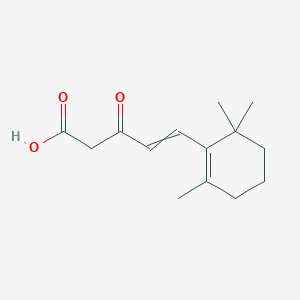
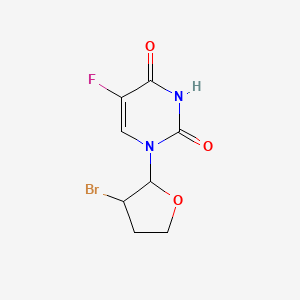
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)


![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
